(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid
Description
(2S)-1-[2-(tert-Butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:
- A pyrrolidine ring with 4,4-difluoro substitution, enhancing its metabolic stability and altering electronic properties.
- A tert-butoxycarbonyl (Boc) group on the acetylated amino side chain, serving as a protective moiety for amines during synthesis.
- A carboxylic acid group at the C2 position, enabling participation in hydrogen bonding and salt formation.
- (2S)-stereochemistry, critical for biological activity and molecular recognition.
This compound is commercially available (CAS 203866-15-3) through suppliers like TCI Chemicals (Catalog No. B4202-1G, priced at ¥15,000.00 per gram) . Its structural complexity and fluorination make it valuable in pharmaceutical research, particularly for protease inhibition and peptidomimetic design.
Properties
Molecular Formula |
C12H18F2N2O5 |
|---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
(2S)-4,4-difluoro-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18F2N2O5/c1-11(2,3)21-10(20)15-5-8(17)16-6-12(13,14)4-7(16)9(18)19/h7H,4-6H2,1-3H3,(H,15,20)(H,18,19)/t7-/m0/s1 |
InChI Key |
GXPAIFWMFQDJPK-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Activation and Alkylation
A key step involves activating the hydroxyl group using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides. These intermediates then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol) to introduce protecting groups or side chains without racemization of chiral centers.
Protection of Amino and Carboxyl Groups
The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality. For example, di-tert-butyl dicarbonate is reacted with amino acid derivatives in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in tertiary butanol or methanol solvents at mild temperatures (around 25–30°C), yielding Boc-protected intermediates with high efficiency (yields ~82–92%).
Use of Organolithium Reagents and Anhydrides
Organolithium reagents such as n-butyllithium (nBuLi) are used at low temperatures (−78°C) under nitrogen atmosphere to deprotonate intermediates, followed by the slow addition of formic pivalic anhydride or formic acetic anhydride to introduce acyl groups. The reaction mixture is then quenched with acetic acid and water, extracted, and purified. This process yields intermediates such as (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole with yields ranging from 75% to over 90%.
Deprotection and Final Purification
Following acylation and hydrogenation steps, deprotection of Boc groups is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at low temperatures (around 5°C), followed by stirring at room temperature (25°C) for several hours. The product is then extracted and purified by column chromatography to afford the final compound in high purity and yield.
Representative Experimental Data Table
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol | 25°C, overnight | 91.9 | High yield, mild conditions |
| Alkylation | nBuLi, formic pivalic anhydride, THF | −78°C to 5°C | 84.4–90.5 | Requires inert atmosphere, low temperature |
| Catalytic Hydrogenation | Hydrogen, catalyst | Mild conditions | Variable | Cis isomer favored, risk of racemization |
| Boc Deprotection | TFA, dichloromethane | 5°C to 25°C | 75–95 | Efficient deprotection, clean product |
| Purification | Column chromatography | Ambient | — | Ensures high purity |
Comparative Perspectives from Literature
- The described methods prioritize cheap raw materials, simple operation, and mild conditions to lower production costs without compromising product quality.
- Alternative synthetic routes, such as those involving tosylation of hydroxyl groups or fluorination, have been reported but require more complex handling and may affect stereochemical purity.
- Green chemistry approaches for related pyrrolidine derivatives emphasize crystallization techniques and solvent reduction but are less documented for the difluoro-substituted variant.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The difluoro substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Core Heterocycles: The target compound features a pyrrolidine ring, whereas analogues like (4S)-2-...thiazolidine-4-carboxylic acid (Table 1, Row 2) use a thiazolidine ring (sulfur-containing), which may confer distinct solubility and reactivity .
Protective Groups: The Boc group in the target compound provides temporary amine protection, unlike unprotected amino groups in (4S)-2-...thiazolidine-4-carboxylic acid (Table 1, Row 4), which may limit synthetic versatility .
Stereochemical Complexity :
- The (2S) configuration is critical for activity, whereas analogues like (2S,5R,6R)-6-...heptane-2-carboxylic acid (Table 1, Row 3) exhibit β-lactam bicyclic systems with multiple stereocenters, impacting target selectivity .
Biological Activity
The compound (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid, commonly referred to as Boc-D-4,4-DiF-Pro-OH, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C10H15F2NO4
- Molecular Weight : 251.23 g/mol
- CAS Number : 536747-87-2
- InChI Key : WTMZYKCXBXPVPT-ZCFIWIBFSA-N
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The difluoromethyl group and the tert-butoxycarbonyl (Boc) moiety contribute to its lipophilicity and stability, enhancing its interaction with cellular membranes and proteins.
1. Anticancer Activity
Recent studies have indicated that (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
- IC50 Values : The compound demonstrated an IC50 of approximately 54.39 μM against HCT116 cells, indicating moderate potency in inhibiting cell growth .
2. Inhibition of Enzymatic Activity
The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are implicated in cancer progression.
- Mechanism : By inhibiting HDAC activity, the compound may induce cell cycle arrest and apoptosis in cancer cells.
- Research Findings : In vitro assays showed that the compound could effectively inhibit HDACs, leading to increased acetylation of histones and altered gene expression profiles .
Case Study 1: Anticancer Efficacy
A study conducted by Lu et al. explored the effects of Boc-D-4,4-DiF-Pro-OH on HCT116 colon cancer cells. The researchers found that treatment with the compound resulted in:
- Reduced Cell Viability : Significant reduction in cell viability was observed after 48 hours of exposure.
- Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
Case Study 2: Selectivity Over Other HDACs
In another study focusing on selectivity for HDAC isoforms, the compound was tested against various HDACs:
- Selectivity Profile : It exhibited selective inhibition towards HDAC1 and HDAC3 while showing less activity against other isoforms.
- Potential Applications : This selectivity suggests potential therapeutic applications in treating specific cancers characterized by aberrant HDAC activity .
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 54.39 | Induction of apoptosis |
| HDAC Inhibition | HDAC1/HDAC3 | Not specified | Inhibition of histone deacetylation |
Q & A
Q. What are the recommended synthetic routes for preparing (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed coupling or tert-butoxycarbonyl (Boc) protection strategies. For example:
Step 1 : Introduce the Boc-protected amino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the pyrrolidine backbone.
Step 2 : Fluorinate the pyrrolidine ring using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions.
Q. How can impurities and diastereomers be resolved during purification?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Adjust chromatographic conditions (e.g., pH, temperature) to separate co-eluting epimers. For example:
- Column : Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm.
- Mobile Phase : 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B).
- Gradient : 10% B to 90% B over 30 minutes.
- Detection : UV at 214 nm.
Minor adjustments in pH (e.g., ±0.2) can resolve stereoisomers .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and fluorine coupling patterns (²J₆-F ~48 Hz for difluoropyrrolidine).
- MS : High-resolution ESI-MS to verify molecular ion [M+H]+ (expected m/z ~363.3).
- HPLC : Purity >95% using a 254 nm UV detector .
Advanced Research Questions
Q. How does the 4,4-difluoro substitution impact the compound’s conformational stability?
- Methodological Answer : The difluoro group induces a rigid chair-like conformation in the pyrrolidine ring, reducing ring puckering. This can be analyzed via:
- X-ray Crystallography : To determine bond angles and torsional strain.
- DFT Calculations : Compare energy barriers for ring inversion between difluoro and non-fluorinated analogs.
Stability studies under thermal stress (e.g., 40°C for 72 hours) show <5% degradation, confirming enhanced rigidity .
Q. What strategies mitigate Boc group cleavage during downstream functionalization?
- Methodological Answer :
- Acid-Sensitive Steps : Avoid trifluoroacetic acid (TFA) in Boc deprotection if subsequent reactions require acidic conditions. Use milder alternatives (e.g., HCl in dioxane).
- Temperature Control : Limit heating to <50°C during coupling reactions.
- Monitoring : Track Boc integrity via FT-IR (C=O stretch ~1680 cm⁻¹) after each step .
Q. How can contradictions in biological activity data be resolved for this compound?
- Methodological Answer : Discrepancies often arise from batch-specific impurities or stereochemical heterogeneity. Address this by:
Reproducibility Checks : Synthesize multiple batches under controlled conditions (e.g., fixed catalyst loading).
Bioassay Controls : Include enantiomerically pure standards (e.g., (2S,4S)- vs. (2R,4R)-isomers) in cytotoxicity assays.
Advanced Analytics : Use chiral HPLC to confirm stereochemical purity (>98% ee) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing difluoro group activates the pyrrolidine ring for nucleophilic substitution. Key studies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
